molecular formula C9H10F2O2 B2500531 (3-Ethoxy-4,5-difluorophenyl)methanol CAS No. 1443327-93-2

(3-Ethoxy-4,5-difluorophenyl)methanol

Cat. No.: B2500531
CAS No.: 1443327-93-2
M. Wt: 188.174
InChI Key: MMDRIBSPLPXCBR-UHFFFAOYSA-N
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Description

(3-Ethoxy-4,5-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4,5-difluorophenyl)methanol can be achieved through several methods. One common approach involves the reaction of 3-ethoxy-4,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. One such method includes the catalytic hydrogenation of 3-ethoxy-4,5-difluorobenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4,5-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (3-Ethoxy-4,5-difluorophenyl)formaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of (3-Ethoxy-4,5-difluorophenyl)methane.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: (3-Ethoxy-4,5-difluorophenyl)formaldehyde.

    Reduction: (3-Ethoxy-4,5-difluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Ethoxy-4,5-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The ethoxy and fluorine groups enhance its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethoxy-4-methoxyphenyl)methanol
  • (3-Ethoxy-4,5-dichlorophenyl)methanol
  • (3-Ethoxy-4,5-difluorophenyl)ethanol

Uniqueness

(3-Ethoxy-4,5-difluorophenyl)methanol is unique due to the presence of both ethoxy and difluoro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-ethoxy-4,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRIBSPLPXCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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